2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound that features a chlorophenoxy group, a methyl group, and an oxazolo[4,5-b]pyridin-2-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps. One common approach is the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, followed by electrophilic substitution reactions with various reagents such as nitric acid, bromine, hexamethylenetetramine, acetic anhydride, and benzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, bromine, and acetic anhydride . The conditions for these reactions can vary but often involve controlled temperatures and specific catalysts to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [1,3]Oxazolo[4,5-b]pyridin-2(3H)-one
- 2-(Chloromethyl)oxazolo[4,5-b]pyridine
- ([1,3]oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-22(2,29-17-11-7-15(23)8-12-17)21(27)25-16-9-5-14(6-10-16)20-26-19-18(28-20)4-3-13-24-19/h3-13H,1-2H3,(H,25,27) |
InChI Key |
KINHZQQPJLFNGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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